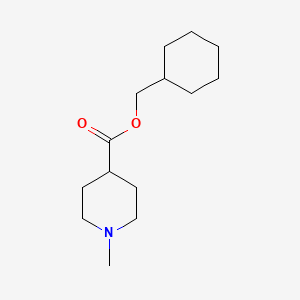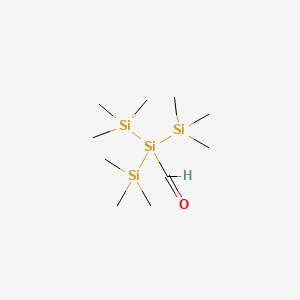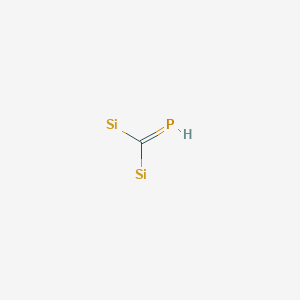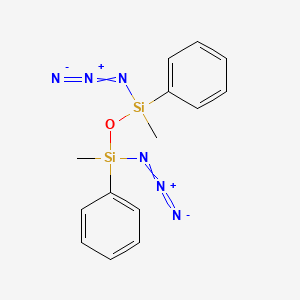![molecular formula C11H20SSi2 B14297828 Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane CAS No. 121001-90-9](/img/structure/B14297828.png)
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane is an organosilicon compound that features a thiophene ring substituted with dimethyl and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane typically involves the reaction of thiophene derivatives with organosilicon reagents. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thiophene ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the silicon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, organolithium reagents, and Grignard reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or silicon atoms.
Aplicaciones Científicas De Investigación
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane exerts its effects depends on the specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the specific conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(thiophen-2-yl)silane: This compound is similar in structure but lacks the ethenyl group.
Dimethyl(thiophen-2-yl)silane: Similar but without the trimethylsilyl group.
2-(Trimethylsilyl)thiophene: Lacks the dimethyl and ethenyl groups.
Uniqueness
Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane is unique due to the presence of both dimethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies.
Propiedades
Número CAS |
121001-90-9 |
|---|---|
Fórmula molecular |
C11H20SSi2 |
Peso molecular |
240.51 g/mol |
Nombre IUPAC |
dimethyl-thiophen-2-yl-(2-trimethylsilylethenyl)silane |
InChI |
InChI=1S/C11H20SSi2/c1-13(2,3)9-10-14(4,5)11-7-6-8-12-11/h6-10H,1-5H3 |
Clave InChI |
GMVPQXFZWJLIDD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=C[Si](C)(C)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)









![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)

![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
